Bienvenue dans la boutique en ligne BenchChem!

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Scaffold SAR

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034441-48-8, molecular formula C₁₇H₁₄N₂OS, molecular weight 294.37 g/mol) is a synthetic organic compound belonging to the N-(pyridin-3-ylmethyl)benzamide class, distinguished by a thiophen-3-yl substituent at the 2-position of the pyridine ring. Its structure comprises three pharmacophoric elements – a benzamide core, a pyridin-3-ylmethylamine linker, and a thiophen-3-yl heterocycle – that place it at the intersection of several medicinally relevant chemical spaces, including kinase inhibitor scaffolds, soluble epoxide hydrolase (sEH) inhibitor chemotypes, and fatty-acid binding protein (FABP) modulator series.

Molecular Formula C17H14N2OS
Molecular Weight 294.37
CAS No. 2034441-48-8
Cat. No. B2593544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
CAS2034441-48-8
Molecular FormulaC17H14N2OS
Molecular Weight294.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
InChIInChI=1S/C17H14N2OS/c20-17(13-5-2-1-3-6-13)19-11-14-7-4-9-18-16(14)15-8-10-21-12-15/h1-10,12H,11H2,(H,19,20)
InChIKeyPZGDXJCFOXMMGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034441-48-8) – Compound Identity, Scaffold Class, and Procurement Context


N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034441-48-8, molecular formula C₁₇H₁₄N₂OS, molecular weight 294.37 g/mol) is a synthetic organic compound belonging to the N-(pyridin-3-ylmethyl)benzamide class, distinguished by a thiophen-3-yl substituent at the 2-position of the pyridine ring . Its structure comprises three pharmacophoric elements – a benzamide core, a pyridin-3-ylmethylamine linker, and a thiophen-3-yl heterocycle – that place it at the intersection of several medicinally relevant chemical spaces, including kinase inhibitor scaffolds, soluble epoxide hydrolase (sEH) inhibitor chemotypes, and fatty-acid binding protein (FABP) modulator series [1][2]. The compound is commercially available from multiple suppliers as a research-grade building block (typical purity ≥95%) for use in medicinal chemistry, chemical biology, and structure–activity relationship (SAR) exploration .

Why N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide Cannot Be Interchanged with Generic N-(Pyridin-3-ylmethyl)benzamides or Regioisomeric Analogs


Substitution of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide with a generic N-(pyridin-3-ylmethyl)benzamide or its 5-thiophenyl regioisomer introduces consequential structural differences that propagate to biological recognition. In the broader benzamide chemotype, the specific positioning of the heteroaryl substituent on the pyridine ring dictates the three-dimensional presentation of the benzamide pharmacophore to its molecular target [1]. The 2-(thiophen-3-yl) substitution pattern found in the target compound creates a distinct dihedral angle between the pyridine and thiophene rings, influencing π-stacking interactions within hydrophobic binding pockets, a feature that differentiates it from the 5-substituted regioisomer (CAS 1795480-16-8) . Furthermore, the thiophen-3-yl attachment (vs. thiophen-2-yl) modulates sulfur orientation, affecting hydrogen-bond acceptor capacity and metabolic stability profiles [2]. In the 2,4-bispyridyl thiophene amide series, even minor alterations in the amide extension position and heterocycle connectivity produced >25-fold differences in kinase selectivity (e.g., Dyrk1A IC₅₀ = 14.3 nM vs. Dyrk1B IC₅₀ = 383 nM for the optimized 4-fluorobenzyl amide derivative 31b) [1]. These scaffold-level SAR findings underscore that the precise connectivity pattern embodied by CAS 2034441-48-8 is not interchangeable with regioisomeric or des-thiophenyl analogs for SAR-dependent applications.

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide – Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Differentiation: 2-(Thiophen-3-yl) vs. 5-(Thiophen-3-yl) Pyridine Substitution Pattern in Benzamide Scaffolds

The target compound bears the thiophen-3-yl substituent at the 2-position of the pyridine ring, contrasting with its closest regioisomer N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-16-8), which positions the thiophene at the 5-position . In the structurally related 2,4-bispyridyl thiophene amide series published by Darwish et al. (2018), altering the amide connectivity position on the thiophene–pyridine core resulted in Dyrk1A IC₅₀ shifts exceeding 10-fold across analogs, with the 4-fluorobenzyl amide derivative 31b achieving Dyrk1A IC₅₀ = 14.3 nM and >26-fold selectivity over Dyrk1B (IC₅₀ = 383 nM) [1]. While direct IC₅₀ data for the target compound itself are not publicly available, the regioisomeric distinction between 2-substituted and 5-substituted thiophenyl-pyridine benzamides is a recognized determinant of target engagement geometry in ATP-competitive kinase binding sites, as validated by X-ray crystallography of related 2-aminopyridine inhibitors of CHK2 .

Medicinal Chemistry Kinase Inhibitor Design Scaffold SAR

Core Benzamide Simplicity vs. Functionalized Analogs: Baseline Scaffold for SAR Library Enumeration

CAS 2034441-48-8 features an unsubstituted benzamide moiety (phenyl –C(=O)NH–), distinguishing it from closely related catalog analogs bearing electron-donating or electron-withdrawing groups on the benzamide ring, such as 3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034544-53-9, MW 340.46) and 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034441-79-5) [1]. The unsubstituted benzamide serves as the minimal pharmacophoric element within this series. In the Roche FABP4/5 inhibitor patent series (US 9,353,102 B2), the benzamide moiety was a critical determinant of dual FABP4/5 inhibitory potency, with even minor substituent changes modulating activity [2]. The target compound therefore represents the synthetic starting point for systematic SAR investigation within this specific 2-(thiophen-3-yl)pyridin-3-ylmethyl benzamide sub-series.

Medicinal Chemistry SAR Exploration Lead Optimization

Thiophen-3-yl vs. Thiophen-2-yl Connectivity: Sulfur Orientation Effects on Ligand–Target Interactions and Metabolic Stability

The target compound incorporates a thiophen-3-yl group (sulfur at position 1, attachment via C3), in contrast to the more commonly employed thiophen-2-yl isomer (attachment via C2). This distinction alters the sulfur atom's spatial orientation relative to the pyridine ring and the benzamide moiety. In the context of the Roche non-annulated thiophenylamide patent family, thiophene regioisomerism was explicitly claimed as a structural variable influencing FABP4/5 inhibitory activity, with the thiophen-3-yl configuration providing a distinct vector for interactions within the fatty-acid binding pocket [1]. Furthermore, in the Dyrk1A inhibitor series, thiophene positioning on the bispyridyl core was critical for achieving selectivity over the anti-target Clk1 (31b: Clk1 IC₅₀ > 2 μM vs. Dyrk1A IC₅₀ = 14.3 nM, >139-fold selectivity) [2]. The thiophen-3-yl isomer may also exhibit differential cytochrome P450-mediated metabolic oxidation compared to the thiophen-2-yl isomer, as the C2 position of thiophene is generally more susceptible to S-oxidation [3].

Medicinal Chemistry Metabolic Stability Binding Mode

Physicochemical Property Differentiation: Molecular Weight, cLogP, and Hydrogen Bonding Capacity vs. Substituted Benzamide Analogs

The target compound (MW = 294.37 g/mol, C₁₇H₁₄N₂OS) possesses a molecular weight below 300 Da and a moderate predicted cLogP (XLogP3-AA = 2.9–3.2 based on structurally related PubChem entries) . This places it in a favorable drug-like physicochemical space compared to more elaborate analogs in the same 2-(thiophen-3-yl)pyridin-3-ylmethyl benzamide series. For example, 3-(methylthio)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034544-53-9) has MW = 340.46 g/mol (+46 Da), and 3-(pyridin-2-yloxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has MW > 370 g/mol [1]. The target compound has 2 hydrogen bond acceptors (amide C=O, pyridine N) and 1 hydrogen bond donor (amide N–H), yielding a favorable HBD/HBA profile consistent with oral bioavailability guidelines (Lipinski Rule of Five compliant). Within the Roche FABP4/5 inhibitor program, maintaining MW below 350 and cLogP < 4 was a key optimization objective for achieving oral exposure [2].

Drug-likeness Physicochemical Profiling Chemical Biology

Recommended Research and Industrial Application Scenarios for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 2034441-48-8)


SAR Library Synthesis: Core Scaffold for 2-(Thiophen-3-yl)pyridin-3-ylmethyl Benzamide Derivative Enumeration

CAS 2034441-48-8 is the optimal starting material for systematic SAR exploration of the 2-(thiophen-3-yl)pyridin-3-ylmethyl benzamide chemical series because its unsubstituted benzamide ring provides a clean baseline for attributing biological activity changes to benzamide ring modifications [1]. Researchers can generate focused libraries by varying the benzoyl chloride or benzoic acid coupling partner, enabling rapid exploration of electronic (electron-donating vs. withdrawing), steric (ortho vs. meta vs. para substitution), and lipophilic substituent effects. The 2-(thiophen-3-yl) connectivity defines a regioisomeric space distinct from the 5-substituted analog (CAS 1795480-16-8), making this compound the correct choice for programs targeting kinase ATP-binding sites, FABP fatty-acid binding pockets, or sEH catalytic domains where heteroaryl presentation geometry is critical [2][3].

Kinase Inhibitor Hit-to-Lead Programs: Dyrk1A and CHK2 Chemical Series Expansion

The thiophene–pyridine–benzamide architecture of CAS 2034441-48-8 is structurally related to two validated kinase inhibitor series: (i) the 2,4-bispyridyl thiophene amides developed as selective Dyrk1A inhibitors (lead compound 31b: IC₅₀ = 14.3 nM, >26-fold selectivity over Dyrk1B) [1]; and (ii) the 5-(hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridine series targeting CHK2 (IC₅₀ = 5.2 μM for the unoptimized 4-(5-(thiophen-3-yl)pyridin-3-yl)benzamide analog) [2]. The target compound provides a structurally differentiated entry point into thiophene–pyridine kinase inhibitor chemical space, specifically enabling exploration of the 2-(thiophen-3-yl)pyridin-3-ylmethylamine vector that is under-represented in published kinase SAR relative to the 5-substituted and 2-aminopyridine variants.

FABP4/5 Dual Inhibitor Scaffold Elaboration Based on Roche Non-Annulated Thiophenylamide IP

The Roche patent US 9,353,102 B2 extensively claims non-annulated thiophenylamides as dual FABP4/5 inhibitors for metabolic and inflammatory disease indications [1]. CAS 2034441-48-8 embodies the core structural features of the claimed generic formula (formula I), specifically the thiophenyl–pyridinyl–amide connectivity with an unsubstituted benzamide terminus. Researchers pursuing FABP4/5 programs can employ this compound as a reference standard or synthetic intermediate for generating proprietary analogs that explore chemical space adjacent to the Roche patent claims. The favorable MW (<300 Da) and drug-like property profile of the compound make it particularly suitable for fragment-growing strategies targeting the FABP4 fatty-acid binding site [1].

Chemical Biology Probe Development: sEH Inhibition and Cardiovascular Target Engagement Studies

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has been cited as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in blood pressure regulation, inflammation, and chronic pain pathways [1]. While quantitative IC₅₀ data remain proprietary or unpublished in the public domain, the compound's structural features – a benzamide pharmacophore, a pyridine hydrogen bond acceptor, and a thiophene lipophilic moiety – are consistent with known sEH inhibitor pharmacophore models [2]. Researchers investigating sEH as a cardiovascular or analgesic target can use this compound as a starting point for developing fluorescent or biotinylated probe derivatives for target engagement assays, leveraging the primary amine precursor (2-(thiophen-3-yl)pyridin-3-yl)methanamine (CAS 1024003-58-4) as a synthetic handle [3].

Quote Request

Request a Quote for N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.